4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the ethyl group.
Attachment of the Benzamide Core: The imidazole derivative is then reacted with 4-tert-butylbenzoic acid chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine. This makes the compound a candidate for drug development, particularly in targeting enzymes and receptors that interact with imidazole-containing ligands.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Compounds with imidazole rings have shown activities such as antimicrobial, antifungal, and anti-inflammatory properties. This compound could be investigated for similar activities.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a benzamide.
4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the combination of the tert-butyl group, the imidazole ring, and the benzamide core. This combination provides a unique set of chemical properties and biological activities that are not found in the similar compounds listed above. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)13-6-4-12(5-7-13)15(20)18-9-8-14-10-17-11-19-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
ABWMINCQCNTJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
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